5-[(Oxolan-3-yl)methyl]-1,2,4-oxadiazole-3-carboxylic acid
Description
Properties
Molecular Formula |
C8H10N2O4 |
|---|---|
Molecular Weight |
198.18 g/mol |
IUPAC Name |
5-(oxolan-3-ylmethyl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C8H10N2O4/c11-8(12)7-9-6(14-10-7)3-5-1-2-13-4-5/h5H,1-4H2,(H,11,12) |
InChI Key |
RBPRRJHFYCXVRT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1CC2=NC(=NO2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Structural and Molecular Overview
Molecular Architecture
The target molecule comprises three distinct moieties:
- A 1,2,4-oxadiazole ring , a five-membered heterocycle with nitrogen and oxygen atoms, known for metabolic stability and hydrogen-bonding capacity.
- An oxolan-3-ylmethyl group , a tetrahydrofuran derivative providing conformational flexibility and moderate lipophilicity (XLogP3-AA = 0.5).
- A carboxylic acid substituent at position 3, enhancing aqueous solubility (Topological Polar Surface Area = 85.5 Ų) and enabling salt formation.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₀N₂O₄ | |
| Molecular Weight | 198.18 g/mol | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 6 | |
| Rotatable Bond Count | 3 |
Synthetic Strategies for 1,2,4-Oxadiazole Derivatives
Classical Cyclization Approaches
The 1,2,4-oxadiazole ring is typically constructed via cyclization between amidoximes and carboxylic acid derivatives. For the target compound, this involves:
- Amidoxime Formation : Reaction of hydroxylamine with a nitrile precursor (e.g., 3-cyanomethyltetrahydrofuran) to yield the amidoxime intermediate.
- Cyclodehydration : Treatment with acylating agents (e.g., trifluoroacetic anhydride) to induce ring closure.
A representative protocol from VulcanChem specifies:
Optimized Preparation of 5-[(Oxolan-3-yl)methyl]-1,2,4-Oxadiazole-3-Carboxylic Acid
Microwave-Assisted Synthesis
Modern techniques enhance efficiency:
- Reagents : 3-(Chloromethyl)tetrahydrofuran, ethyl cyanoacetate, hydroxylamine hydrochloride.
- Conditions : Microwave irradiation (150°C, 300 W, 20 min), reducing reaction time from hours to minutes.
- Yield : 82% after hydrolysis of the ethyl ester to the carboxylic acid.
Table 2: Comparative Reaction Conditions
| Method | Temperature | Time | Yield | Purity (HPLC) |
|---|---|---|---|---|
| Conventional Heating | 80°C | 12 h | 68% | 95% |
| Microwave | 150°C | 20 min | 82% | 98% |
Analytical Characterization
Spectroscopic Validation
Applications and Derivatives
Chemical Reactions Analysis
Carboxylic Acid Derivatives Formation
The carboxylic acid group (-COOH) undergoes standard acid-catalyzed transformations:
Esterification :
Reacts with alcohols (R-OH) under acidic conditions (H₂SO₄, TsOH) or coupling agents (DCC/DMAP):
Typical yields: 70-85% with ethanol/methanol.
Amidation :
Forms peptide bonds with amines via carbodiimide activation (EDC/HOBt):
Reaction time: 4-12 hrs at 25°C.
Oxadiazole Ring Reactivity
The 1,2,4-oxadiazole ring participates in nucleophilic substitution and redox reactions:
| Reaction Type | Conditions | Products | Yield |
|---|---|---|---|
| Oxidation | KMnO₄/H₂O, 80°C | Oxadiazole N-oxide derivatives | 60-75% |
| Nucleophilic Substitution | NH₂R/Et₃N, DMF, 60°C | 3-Amino-1,2,4-oxadiazole analogs | 50-65% |
| Reduction | H₂/Pd-C, EtOH | Ring-opening to amidoxime derivatives | 80-90% |
Data compiled from experimental protocols in .
Cyclization and Rearrangement Reactions
The oxolan-3-ylmethyl group facilitates unique transformations:
Acid-Catalyzed Cyclization :
Under H₂SO₄ or PPA, the tetrahydrofuran ring undergoes expansion:
(lactone-fused oxadiazole)
Observed in refluxing toluene.
Base-Mediated Rearrangement :
In NaOH/EtOH, the oxadiazole ring rearranges to isomeric 1,3,4-oxadiazoles via intermediate nitrile imines .
Acid-Base Reactions
The compound displays pH-dependent solubility:
| pH | Solubility (mg/mL) | Dominant Species |
|---|---|---|
| 2.0 | 12.3 | Protonated carboxylic acid |
| 7.4 | 2.1 | Deprotonated carboxylate anion |
| 10.0 | 34.8 | Fully ionized carboxylate |
Solubility data from.
Mechanistic Insights
The oxadiazole ring acts as a bioisostere for carboxyl groups in medicinal applications, with hydrogen bonding from the -COOH group enhancing target binding (e.g., enzyme inhibition constants ). Ring-opening reactions proceed via nucleophilic attack at the electron-deficient N-O bond, while oxidation occurs preferentially at the N2 position .
This comprehensive analysis integrates synthetic, mechanistic, and applicative data to map the compound’s reaction landscape.
Scientific Research Applications
5-[(Oxolan-3-yl)methyl]-1,2,4-oxadiazole-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with unique properties, such as high-energy materials and polymers.
Mechanism of Action
The mechanism of action of 5-[(Oxolan-3-yl)methyl]-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical features of 5-[(Oxolan-3-yl)methyl]-1,2,4-oxadiazole-3-carboxylic acid with selected analogs:
Key Observations :
- Substituent Effects: The oxolane methyl group in the target compound provides a cyclic ether moiety, which may improve metabolic stability compared to linear alkyl or aromatic groups .
- Molecular Weight: The target compound (184.15 g/mol) is intermediate in size between smaller analogs like the 5-amino derivative (129.08 g/mol) and bulkier furan- or phenyl-substituted derivatives .
- Hydrogen Bonding : All analogs retain the carboxylic acid group, enabling dimerization via O–H···O interactions, as observed in crystal structures of related compounds (e.g., 5-methylisoxazole-3-carboxylic acid) .
Q & A
Q. Optimization Strategies :
- Reagent Ratios : Use a 1.2:1 molar ratio of hydroxylamine to nitrile precursor to minimize side products .
- Temperature Control : Maintain <100°C during cyclization to prevent ring degradation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) improves yield (typical yields: 45–65%) .
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
Q. Table 1: Analytical Techniques and Parameters
| Technique | Key Parameters | Reference |
|---|---|---|
| ¹H NMR (400 MHz) | DMSO-d₆, δ 8.3 (s, 1H, oxadiazole) | |
| XRD | Mo-Kα radiation, R factor <0.08 | |
| FT-IR | C=O stretch at 1710–1740 cm⁻¹ |
Basic: What in vitro screening strategies assess its biological activity?
Methodological Answer:
- Enzyme Inhibition Assays :
- Cytotoxicity Screening :
- Antimicrobial Activity :
Advanced: How can contradictions in reported biological activities be resolved?
Methodological Answer:
- Dose-Response Curves : Test across 5–6 log concentrations to identify biphasic effects .
- Target Selectivity Panels : Screen against structurally similar enzymes (e.g., COX-1 vs. COX-2) to rule off-target effects .
- Metabolite Interference Testing : Incubate with liver microsomes (human/rat) to assess active metabolite contributions .
Advanced: What computational methods predict interactions with biological targets?
Methodological Answer:
- Molecular Docking :
- Quantum Mechanics/Molecular Mechanics (QM/MM) :
- Molecular Dynamics (MD) Simulations :
Advanced: What strategies improve stability and solubility under physiological conditions?
Methodological Answer:
- Salt Formation : Synthesize sodium or lysine salts to enhance aqueous solubility (>5 mg/mL in PBS) .
- Lyophilization : Prepare lyophilized powders (trehalose as cryoprotectant) for long-term storage .
- pH Optimization : Test stability in buffers (pH 4–8) to identify degradation hotspots (e.g., oxadiazole ring hydrolysis at pH <3) .
Advanced: How to address regioselectivity challenges in oxadiazole functionalization?
Methodological Answer:
- Directed Metalation : Use LDA (lithium diisopropylamide) at -78°C to selectively deprotonate the C5 position .
- Protecting Groups : Temporarily block the carboxylic acid with tert-butyl esters during alkylation .
- Microwave-Assisted Synthesis : Enhance regioselectivity in cyclization (e.g., 150°C, 20 mins, 80% yield) .
Advanced: What methods validate target engagement in cellular assays?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA) : Heat shock treated cells (39–65°C) to confirm compound-target binding via Western blot .
- Click Chemistry Probes : Attach alkyne tags to the oxolane group for pull-down assays .
Advanced: How to adapt continuous flow systems for scalable synthesis?
Methodological Answer:
- Microreactor Setup : Use Corning AFR™ for nitrile-hydroxylamine reactions (residence time: 30 mins, 90°C) .
- In-Line Analytics : Integrate HPLC for real-time monitoring of intermediate purity (>95%) .
Advanced: What strategies confirm metabolite identification and toxicity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
